2-Amino-5-(5-methyl-3-isoxazolyl)-1,3,4-thiadiazole
Description
2-Amino-5-(5-methyl-3-isoxazolyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 5-methyl-3-isoxazolyl group. The isoxazole moiety introduces unique electronic and steric properties due to its nitrogen- and oxygen-containing heterocyclic structure.
Properties
Molecular Formula |
C6H6N4OS |
|---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(10-11-3)5-8-9-6(7)12-5/h2H,1H3,(H2,7,9) |
InChI Key |
OZQJIMCJAZEQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C(S2)N |
Origin of Product |
United States |
Biological Activity
2-Amino-5-(5-methyl-3-isoxazolyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-parasitic properties, supported by case studies and research findings.
- Molecular Formula : C5H6N4OS
- Molecular Weight : 170.19 g/mol
- CAS Number : 108-33-8
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. A study highlighted that various 1,3,4-thiadiazole derivatives, including those containing the 2-amino moiety, demonstrated significant activity against a range of bacteria and fungi. The mechanism often involves the disruption of bacterial cell walls and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | |
| This compound | Escherichia coli | 16 | |
| This compound | Candida albicans | 64 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound has been found to exhibit cytotoxic effects against several cancer cell lines. One study reported that it induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity against Cancer Cell Lines
In a comparative study on the cytotoxic effects of thiadiazole derivatives:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating a promising anticancer profile.
Anti-Parasitic Activity
The anti-parasitic properties of thiadiazole derivatives have also garnered attention. For instance, compounds similar to this compound have been evaluated for their efficacy against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively.
Table 2: Anti-Parasitic Activity
| Compound Name | Parasite | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Trypanosoma cruzi | 50 | |
| This compound | Trypanosoma brucei | 45 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely related to their chemical structure. The presence of specific functional groups can enhance or diminish their biological efficacy. For example:
- Amino Group : Essential for antimicrobial and anticancer activity.
- Isomeric Variants : Different substitutions on the isoxazole ring can lead to variations in activity profiles.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 5 of the 1,3,4-thiadiazole ring critically influences electronic properties, solubility, and molecular aggregation. Key comparisons include:
Key Observations :
- Electronic Effects : The isoxazolyl group, with its electron-withdrawing nature, may enhance charge transfer compared to alkyl or simple aryl substituents, akin to the hydroxylphenyl group in TS .
- Lipophilicity : The methyl group on the isoxazole could improve membrane permeability relative to hydrophilic groups (e.g., –OH in TS) but reduce it compared to purely aromatic substituents (e.g., phenyl in TB).
Hypotheses for 5-methyl-3-isoxazolyl derivative :
- Antimicrobial Potential: The isoxazole ring, found in antibiotics like oxacillin, may confer enhanced activity against resistant strains via β-lactamase inhibition.
- Fluorescence Applications : Similar to TS, the heterocyclic substituent could promote aggregation-dependent dual fluorescence, useful in bioimaging .
Data Tables
Table 1: Structural and Functional Comparison
| Feature | 5-Methyl-3-isoxazolyl Derivative | TB (Phenyl) | TS (2-Hydroxyphenyl) | AET (Ethyl) |
|---|---|---|---|---|
| Substituent Type | Heterocyclic | Aromatic | Polar aromatic | Alkyl |
| Fluorescence | Potential dual emission | Dual fluorescence | pH-sensitive dual emission | Not reported |
| Bioactivity | Hypothesized antimycotic | Moderate activity | High antimycotic | Limited data |
| Derivatization | High (Schiff bases, acylation) | Moderate | High | Low |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-(5-methyl-3-isoxazolyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization reactions. For example, thiosemicarbazide derivatives react with substituted aromatic acids (e.g., 5-methyl-3-isoxazolecarboxylic acid) in the presence of phosphorus oxychloride (POCl₃) as a catalyst. Grinding reactants in a dry vessel at room temperature followed by alkaline workup (pH 8–8.2) yields the product. Optimizing stoichiometric ratios (1:1.2 for thiosemicarbazide:acid:POCl₃) and using recrystallization for purification can achieve yields >94% .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR/Raman : To confirm functional groups (e.g., amino, thiadiazole ring vibrations).
- NMR : ¹H/¹³C NMR resolves substituent effects (e.g., methyl/isoxazolyl groups).
- DFT Calculations : B3LYP/6-311+G(2d2p) methods model electronic properties and reaction pathways .
- X-ray Crystallography : For absolute structural confirmation (if crystalline) .
Q. What biological activities are associated with this compound, and what mechanistic hypotheses exist?
- Methodological Answer : Thiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. Mechanistically, the compound may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding or disrupt adenosine A₃ receptor signaling, modulating inflammation . Testing involves in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the biological activity of thiadiazole derivatives?
- Methodological Answer : Contradictions often arise from substituent effects or assay variability. Strategies include:
- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., replacing methyl with halogens) to isolate activity drivers.
- Computational Docking : Simulate interactions with targets (e.g., adenosine receptors) to predict binding affinities .
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, cell line provenance) .
Q. What strategies improve synthetic yield and purity in large-scale production for research applications?
- Methodological Answer :
- Catalyst Optimization : Replace POCl₃ with greener alternatives (e.g., SOCl₂) to reduce side reactions.
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, improving reproducibility.
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) .
Q. How can computational modeling predict the compound’s reactivity and stability under physiological conditions?
- Methodological Answer :
- DFT/MD Simulations : Calculate activation barriers for hydrolysis or oxidation pathways.
- Lipophilicity (LogP) : Predict membrane permeability using software like Schrödinger’s QikProp.
- pKa Estimation : Determine protonation states in biological systems (e.g., amino group deprotonation in lysosomes) .
Q. What advanced spectroscopic techniques elucidate interactions in complex systems (e.g., liposomes)?
- Methodological Answer :
- Fluorescence Spectroscopy : Monitor dual emission effects in lipid bilayers to study membrane insertion.
- EPR Spectroscopy : Detect free radical interactions using spin probes.
- DLS/Zeta Potential : Assess colloidal stability in liposomal formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
